3-amino-N-(2-phenylmethoxypyridin-3-yl)pyrazine-2-carboxamide
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Overview
Description
3-Amino-N-(2-phenylmethoxypyridin-3-yl)pyrazine-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-phenylmethoxypyridin-3-yl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and phenylmethoxy components. These components are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include strong bases, acids, and coupling agents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reaction times to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may be used in assays to understand its interaction with biological targets.
Medicine: The compound has potential medicinal applications, particularly in drug development. Its unique structure may make it suitable for targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Amino-N-(2-phenylmethoxypyridin-3-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Aminopyridine: A simpler pyridine derivative with similar reactivity.
2-Phenylmethoxypyridine: A phenylmethoxy derivative of pyridine.
Pyrazine-2-carboxamide: A related pyrazine derivative.
Uniqueness: 3-Amino-N-(2-phenylmethoxypyridin-3-yl)pyrazine-2-carboxamide stands out due to its complex structure and potential applications. Its combination of functional groups and molecular architecture makes it distinct from simpler analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-amino-N-(2-phenylmethoxypyridin-3-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-15-14(19-9-10-20-15)16(23)22-13-7-4-8-21-17(13)24-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYRNACXABEEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)NC(=O)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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